molecular formula C8H8N2OS B12915401 6-Methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one CAS No. 88037-20-1

6-Methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one

Cat. No.: B12915401
CAS No.: 88037-20-1
M. Wt: 180.23 g/mol
InChI Key: UERWZDHZLXJZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one is a pyrimidinone-based compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates a prop-2-ynylthio (propargylthio) functional group, which makes it a valuable intermediate for further chemical modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry" . This reaction is widely used to create more complex molecular architectures, such as triazole hybrids, for investigating biological activity . Compounds featuring pyrimidinone cores and sulfur-containing side chains are frequently explored for their diverse pharmacological potential. Research on analogous structures has indicated potential applications in developing agents with antimicrobial and anticancer properties . The specific 6-methyl and prop-2-ynylthio substitutions on the pyrimidinone ring in this reagent provide a unique scaffold for researchers to study structure-activity relationships (SAR) and to synthesize targeted libraries of compounds for high-throughput screening against various biological targets. This product is intended for research and manufacturing applications as a chemical reagent. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

88037-20-1

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

4-methyl-2-prop-2-ynylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H8N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h1,5H,4H2,2H3,(H,9,10,11)

InChI Key

UERWZDHZLXJZAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one typically involves the reaction of 6-methyl-2-thiouracil with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Nucleophiles like amines or halides, solvents like DMF or ethanol, and moderate temperatures.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of 6-Methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated the compound's efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in disc diffusion assays.

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus2050
Escherichia coli1850
Bacillus subtilis2250

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In carrageenan-induced paw edema models, it demonstrated a dose-dependent reduction in inflammation, suggesting its potential use in treating inflammatory diseases.

CompoundDose (mg/kg)% Inhibition
This compound5045
ControlN/A10

3. Anticancer Potential
The cytotoxic effects of the compound have been assessed against various cancer cell lines, including HeLa cells. Results indicate that it can inhibit cell proliferation significantly, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa25
MRC-5 (normal cells)>100

Biochemical Applications

1. Enzyme Inhibition
this compound has been shown to inhibit specific enzymes involved in metabolic pathways. Studies have focused on its role as an inhibitor of proteases, which are crucial in various biological processes.

Case Study: Protease Inhibition
In a study assessing the compound's effect on protease activity, it was found to reduce enzyme activity by approximately 60% at a concentration of 100 µM.

Material Science Applications

1. Synthesis of Novel Materials
The compound is being explored for its potential to create novel polymeric materials with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with specific mechanical and thermal characteristics.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a crucial role in collagen synthesis. This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name CAS No. Substituents (Position) Key Features Similarity Score
6-Methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one - 6-Me, 2-prop-2-ynylthio Alkyne for click chemistry; sulfur for redox activity Reference
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one 2557-79-1 6-Me, 2-CF₃ Electron-withdrawing CF₃ enhances metabolic stability 0.64
2-Amino-6-methylpyrimidin-4(1H)-one 3977-29-5 6-Me, 2-NH₂ Amino group improves solubility via H-bonding 0.61
6-Methyl-2-(methylthio)-1H-pyrimidin-4-one 6328-58-1 6-Me, 2-SMe Methylthio group increases hydrophobicity; oxidizable to sulfone/sulfoxide 0.56
5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one 76510-64-0 5-I, 6-Me, 2-SMe Iodine introduces steric bulk and polarizability for halogen bonding -
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate - 6-Me, 2-SCH₂COOEt, 4-O-thietane Thietane ring enables conformational constraints -

Physicochemical and Reactivity Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in 2557-79-1 withdraws electrons, increasing acidity at the N1 position and enhancing resistance to oxidative degradation compared to the electron-rich prop-2-ynylthio group in the target compound . The amino group in 3977-29-5 donates electrons, raising the pKa of the hydroxyl group and improving aqueous solubility, whereas the methylthio group in 6328-58-1 contributes to lipophilicity .
  • Reactivity: The prop-2-ynylthio group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making the target compound valuable for bioconjugation. In contrast, the methylthio group in 6328-58-1 can undergo oxidation to sulfoxides or sulfones, altering reactivity . The iodine atom in 76510-64-0 allows for radiolabeling or participation in halogen bonding, which is absent in non-halogenated analogs .

Hydrogen Bonding and Crystal Packing

  • The hydroxyl group at position 3/4 in pyrimidin-4-ones facilitates hydrogen bonding, influencing crystal packing and solubility. For example, 3977-29-5 forms stronger intermolecular H-bonds via its amino group, leading to higher melting points compared to sulfur-substituted analogs .

Q & A

Q. What are the established synthetic routes for 6-methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, starting with 6-methyl-2-thiopyrimidin-4(3H)-one, alkylation with propargyl bromide in a basic medium (e.g., K₂CO₃/EtOH or MeONa/MeOH) introduces the prop-2-ynylthio group. Reaction optimization includes temperature control (e.g., 60–80°C) and stoichiometric ratios to minimize side products like disulfide formation. Yields typically range from 70–85% under inert atmospheres .

  • Key Variables :

ParameterOptimal ConditionImpact on Yield
BaseK₂CO₃ (EtOH)Higher solubility of intermediates
Temperature70°CBalances reaction rate vs. decomposition
SolventEthanol or DMFPolarity affects substitution efficiency

Q. What spectroscopic and chromatographic methods are used to confirm the structure of this compound?

  • Analytical Workflow :
  • 1H/13C NMR : Assign peaks for the pyrimidinone core (e.g., NH at δ 10–12 ppm, methyl at δ 2.3–2.5 ppm) and prop-2-ynylthio group (alkyne protons at δ 2.8–3.1 ppm, J = 2.6 Hz) .
  • LC-MS : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 209). Fragmentation patterns validate substituent positions .
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .

Q. What preliminary biological activities have been reported for pyrimidinone derivatives, and how can these guide target selection for this compound?

  • Activity Profile : Pyrimidinones with sulfur-containing substituents (e.g., thioethers) exhibit anticonvulsant and antimicrobial properties. For example, 2-arylthio analogs showed ED₅₀ values of 25–40 mg/kg in murine seizure models .
  • Screening Recommendations : Prioritize assays for:
  • GABA receptor modulation (radioligand binding assays).
  • Bacterial growth inhibition (MIC against Gram-positive strains).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly hydrogen-bonding networks?

  • Crystallographic Protocol :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on single crystals grown via slow evaporation (e.g., DMSO/water).
  • Refinement : SHELXL (for small molecules) refines anisotropic displacement parameters and validates bond lengths (C-S: ~1.78 Å; N-H: ~0.86 Å) .
  • Visualization : ORTEP-3 diagrams highlight intermolecular interactions (e.g., N-H⋯O hydrogen bonds forming R₂²(8) motifs) .

Q. What computational strategies are effective for modeling the reactivity of the prop-2-ynylthio group in nucleophilic substitution reactions?

  • Modeling Approaches :
  • DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to compare activation energies for SN2 vs. radical pathways.
  • MD Simulations : Solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using OPLS-AA force fields .
    • Key Insight : The alkyne group’s electron-withdrawing effect lowers the LUMO energy of the sulfur atom, favoring nucleophilic attack .

Q. How do substituent electronic effects (e.g., methyl vs. prop-2-ynylthio) influence the tautomeric equilibrium of the pyrimidinone ring?

  • Experimental Design :
  • Solid-State NMR : Compare ¹⁵N chemical shifts in 6-methyl vs. 6-phenyl derivatives to identify tautomer prevalence (e.g., 3-hydroxy vs. 4-keto forms).
  • IR Spectroscopy : O-H/N-H stretching frequencies (3200–3500 cm⁻¹) correlate with tautomeric ratios in DMSO-d₆ .

Q. What strategies mitigate solubility challenges during in vivo testing of this compound?

  • Formulation Solutions :
  • Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (up to 15 mg/mL).
  • Prodrug Design : Introduce phosphate esters at the 3-hydroxy position, cleaved in vivo by phosphatases .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Some studies report lower yields (50–60%) for prop-2-ynylthio derivatives compared to methylthio analogs. This may arise from alkyne side reactions (e.g., Glaser coupling). Mitigation: Use Cu(I) inhibitors like hydroquinone .
  • Biological Activity Variability : Conflicting IC₅₀ values in kinase assays (e.g., EGFR inhibition) may stem from differences in cell lines (HEK293 vs. HeLa). Standardize protocols using isogenic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.